molecular formula C23H17ClN2O5 B2954093 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 406200-63-3

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2954093
CAS No.: 406200-63-3
M. Wt: 436.85
InChI Key: HXWZUXUXGWBLBQ-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 4-chlorobenzoyl group at position 4, a 4-hydroxy-3-methoxyphenyl group at position 5, and a pyridin-2-yl group at position 1. This structure is part of a broader class of 3-hydroxy-pyrrol-2-one derivatives, which are of interest due to their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c1-31-17-12-14(7-10-16(17)27)20-19(21(28)13-5-8-15(24)9-6-13)22(29)23(30)26(20)18-4-2-3-11-25-18/h2-12,20,27-28H,1H3/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGHXDAVVJZHAA-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. Understanding the biological activity of this compound involves examining its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C24H25ClN2O6
  • Molecular Weight : 472.92 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation and pain pathways. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating inflammatory responses.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Anti-inflammatory Properties :
    • The compound has demonstrated significant COX-II inhibitory activity, with IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs like Celecoxib.
    • In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects :
    • Analgesic activity has been observed in various pain models, indicating its potential utility in pain management therapies.
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, which may contribute to its overall therapeutic effects by reducing oxidative stress associated with chronic inflammatory conditions.

Data Table: Biological Activity Summary

Activity TypeMeasurement/EffectReference
COX-II InhibitionIC50 = 0.52 μM
Anti-inflammatory64.28% inhibition in vivo
Analgesic ActivitySignificant reduction in pain scores
Antioxidant ActivityReduction in oxidative stress markers

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on COX Inhibition : A study conducted by Eren et al. reported that derivatives similar to this compound exhibited selective COX-II inhibition with minimal ulcerogenic effects, highlighting a favorable safety profile for chronic use (Eren et al., 2023) .
  • In Vivo Efficacy : Another research effort demonstrated that the compound effectively reduced edema and pain in rat models of inflammation, suggesting its potential application in treating inflammatory diseases (Chandana et al., 2023) .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolone Core

The following analogs differ in substituents at key positions (Table 1):

Compound Name Position 1 Position 4 (Aroyl Group) Position 5 (Phenyl Substituent) Reference
Target Compound Pyridin-2-yl 4-Chlorobenzoyl 4-Hydroxy-3-methoxyphenyl -
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2-one 5-Methyl-1,3,4-thiadiazol-2-yl 4-Chlorobenzoyl 4-Methylphenyl
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-one Pyridin-3-ylmethyl 4-Fluorobenzoyl 4-Hydroxy-3-methoxyphenyl
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2-one 5-Methyl-1,3,4-thiadiazol-2-yl 4-Butoxybenzoyl 4-Chlorophenyl
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2-one Pyridin-4-ylmethyl 3-Fluoro-4-methoxybenzoyl 3-Methoxyphenyl

Key Observations :

  • Position 4 : Fluorobenzoyl (electron-withdrawing) vs. butoxybenzoyl (electron-donating) groups modulate electron density, influencing reactivity and bioactivity .
  • Position 5 : Hydroxy-methoxyphenyl groups enhance hydrogen-bonding capacity compared to methyl or chlorophenyl substituents .

Physicochemical Properties

Comparative data on melting points (mp) and molecular weights (MW) (Table 2):

Compound Name mp (°C) MW (g/mol) Yield (%) Reference
5-(4-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 238–240 386.12 28
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 243–245 380.18 5
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2-one - 443.89 -
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2-one - 426.47 -

Key Observations :

  • Higher yields (e.g., 28% vs. 5%) correlate with less sterically hindered substituents (e.g., chloro vs. ethyl groups) .
  • Thiadiazole-containing analogs (MW ~443 g/mol) exhibit higher molecular weights than pyridine derivatives .

Enzyme Inhibition Potency

From , IC₅₀ values for matriptase inhibition (Table 3):

Compound Name IC₅₀ (μM) Key Substituents Reference
F3226-1198 (Thiophene-2-carbonyl, thiophen-2-yl) 2.6 Thiophene substituents
F3226-1197 (Phenyl, thiophene-2-carbonyl) 7.0 Phenyl group at position 5
STOCK3S-92907 (Benzoyl, thiophen-2-yl) 21.8 Benzoyl at position 4

Key Observations :

  • Thiophene substituents (F3226-1198) enhance potency compared to phenyl (F3226-1197) or benzoyl (STOCK3S-92907) groups .
  • The target compound’s 4-chlorobenzoyl and hydroxy-methoxyphenyl groups may similarly influence activity, though experimental data is required.

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